1,3-diethyl-1H-pyrazole

Corrosion Inhibition Mild Steel Electrochemistry

1,3-Diethyl-1H-pyrazole (CAS 30433-59-1) is a 1,3-disubstituted pyrazole derivative characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and ethyl groups at the N1 and C3 positions. It serves as a versatile building block for the synthesis of functionalized pyrazoles, including 4-bromo derivatives via electrophilic substitution (e.g., 66% yield with NBS in acetonitrile) , and is a key intermediate in the development of agrochemicals such as herbicides and fungicides.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 30433-59-1
Cat. No. B12222470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diethyl-1H-pyrazole
CAS30433-59-1
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC1=NN(C=C1)CC
InChIInChI=1S/C7H12N2/c1-3-7-5-6-9(4-2)8-7/h5-6H,3-4H2,1-2H3
InChIKeyMARPBYIVZUKMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethyl-1H-pyrazole (CAS 30433-59-1): A C7-Alkyl Pyrazole Scaffold for Functional Material and Agrochemical Intermediate Selection


1,3-Diethyl-1H-pyrazole (CAS 30433-59-1) is a 1,3-disubstituted pyrazole derivative characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and ethyl groups at the N1 and C3 positions . It serves as a versatile building block for the synthesis of functionalized pyrazoles, including 4-bromo derivatives via electrophilic substitution (e.g., 66% yield with NBS in acetonitrile) [1], and is a key intermediate in the development of agrochemicals such as herbicides and fungicides . The compound's predicted physicochemical properties include a boiling point of 187.3±9.0 °C and a density of 0.95±0.1 g/cm³ [2], and it exhibits solubility in organic solvents like ethanol and acetone .

Why a 1,3-Diethyl-1H-pyrazole Building Block Cannot Be Substituted with Other C1–C4 Alkyl Pyrazoles for Targeted Performance


Substitution of 1,3-diethyl-1H-pyrazole with other 1,3-dialkyl pyrazoles (e.g., dimethyl, dipropyl) or differently substituted pyrazoles is scientifically unsound due to the alkyl chain's critical influence on multiple performance vectors. Evidence demonstrates that increasing alkyl chain length from methyl to ethyl modulates corrosion inhibition efficiency [1], nitrification inhibition toxicity [2], and fundamental reactivity profiles such as regioselectivity in C-H activation [3]. Generic substitution thus risks unpredictable changes in synthetic yield, material protection performance, and biological activity, making precise selection of the 1,3-diethyl derivative essential for reproducible outcomes in both academic research and industrial applications.

Quantitative Comparative Evidence for 1,3-Diethyl-1H-pyrazole Selection Over Analogous Alkyl Pyrazoles


Corrosion Inhibition Efficiency: Diethyl Pyrazole Outperforms Dimethyl Analog on Delta Steel in Acidic Chloride

In a study on copper corrosion inhibition, the diethyl-substituted pyrazole (3,5-diethylpyrazole) exhibited significantly higher inhibition efficiency compared to its dimethyl analog. Specifically, the inhibition efficiency of 3,5-diethylpyrazole was measured at 85.0%, while 3,5-dimethylpyrazole achieved 77.6%, and unsubstituted pyrazole reached only 71.5% under the same conditions [1]. This demonstrates that the ethyl groups provide a quantifiable advantage in surface adsorption and protection.

Corrosion Inhibition Mild Steel Electrochemistry Copper Azoles

Toxicity Reduction in Nitrification Inhibition: Diethyl Substitution Drastically Mitigates Environmental Impact vs. Unsubstituted Pyrazole

While unsubstituted pyrazole is a highly potent nitrification inhibitor with an IC50 of 0.07 mg/L, indicating severe environmental toxicity, the introduction of diethyl substituents dramatically reduces this toxicity by 30–700 fold. This makes 3,5-diethylpyrazole virtually innocuous to nitrification at high concentrations (up to 125 mg/L), whereas the parent pyrazole is acutely toxic at extremely low levels [1]. This represents a critical environmental and regulatory advantage.

Nitrification Inhibition Environmental Toxicology Azoles Wastewater Treatment

Synthetic Versatility: 4-Bromination Yield of 66% Establishes Reliable Access to a Privileged Functionalization Handle

A well-defined protocol for the 4-bromination of 1,3-diethyl-1H-pyrazole using N-bromosuccinimide (NBS) in acetonitrile for 16 hours provides the key intermediate 4-bromo-1,3-diethyl-1H-pyrazole in a reproducible 66% yield [1]. This 4-bromo derivative is a privileged handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse libraries of drug-like molecules. The yield serves as a benchmark for process optimization and is essential for cost-of-goods calculations in scale-up scenarios.

Synthetic Methodology Electrophilic Substitution Building Blocks Bromination Medicinal Chemistry

Evidence-Backed Application Scenarios for Procuring 1,3-Diethyl-1H-pyrazole (CAS 30433-59-1)


Formulation of High-Efficiency Corrosion Inhibitors for Acidic Industrial Systems

Given the direct evidence that diethyl-substituted pyrazoles achieve 85.0% corrosion inhibition efficiency on copper, surpassing dimethyl analogs (77.6%) and unsubstituted pyrazole (71.5%) [1], the 1,3-diethyl-1H-pyrazole scaffold is a superior choice for developing corrosion inhibitors for mild steel and copper alloys in acid chloride environments. Procurement should prioritize this compound for applications in oil and gas production, cooling water systems, and metal pickling where high protection levels are critical.

Environmentally Conscious Agrochemical Intermediates with Reduced Nitrification Impact

The class-level evidence demonstrating that diethyl substitution reduces nitrification inhibition toxicity by 30–700× compared to unsubstituted pyrazole [1] positions 1,3-diethyl-1H-pyrazole as a preferred starting material for synthesizing next-generation agrochemicals. Researchers aiming to minimize the environmental footprint of herbicides or fungicides should select this building block to avoid the high toxicity associated with unsubstituted pyrazole cores, thereby facilitating the development of more sustainable crop protection solutions.

Medicinal Chemistry Synthesis of 4-Substituted Pyrazole Libraries via Reliable Bromination

The established 66% yield for 4-bromination of 1,3-diethyl-1H-pyrazole under standard conditions (NBS, acetonitrile) [1] makes it a reliable and cost-effective starting point for constructing diverse pyrazole libraries. Medicinal chemists targeting kinase inhibitors, GPCR modulators, or other pyrazole-containing pharmacophores can confidently procure this compound, knowing that the 4-position is accessible for further elaboration via cross-coupling, enabling efficient SAR exploration.

Coordination Chemistry and Catalysis Ligand Design

The ability of pyrazole derivatives to act as ligands in transition metal complexes, coupled with the tunable steric and electronic properties of the ethyl substituents, makes 1,3-diethyl-1H-pyrazole a valuable precursor for designing catalysts in transfer hydrogenation and hydrosilylation reactions [1]. The ethyl groups provide a balance between solubility and steric bulk, which can influence catalyst activity and selectivity in ways that methyl or bulkier alkyl analogs cannot replicate, as supported by general reactivity principles [2].

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